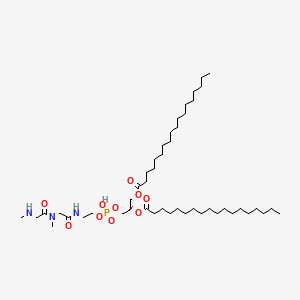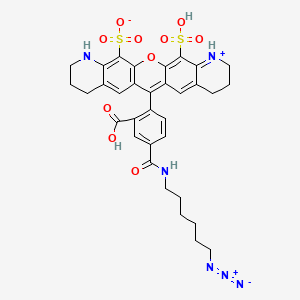
APDye 532 Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APDye 532 Azide: is a bright, yellow-fluorescent dye that reacts with terminal alkynes via a copper-catalyzed click reaction to form a stable triazole linker . It is spectrally similar to Alexa Fluor 532 and DyLight 532 . This compound is widely used in various scientific research applications due to its excellent photostability and high fluorescence intensity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The key step involves the reaction of the dye with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods: In industrial settings, the production of APDye 532 Azide involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Analyse Des Réactions Chimiques
Types of Reactions: APDye 532 Azide primarily undergoes click reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction forms a stable triazole linker, which is highly useful in bioconjugation and labeling applications.
Common Reagents and Conditions:
Reagents: Terminal alkynes, copper sulfate, sodium ascorbate.
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature.
Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of the dye .
Applications De Recherche Scientifique
APDye 532 Azide is extensively used in various scientific research fields, including:
Chemistry: Used for labeling and tracking molecules in complex chemical reactions.
Biology: Employed in fluorescence microscopy for imaging cellular structures and processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Mécanisme D'action
The mechanism of action of APDye 532 Azide involves its reaction with terminal alkynes via the CuAAC reaction. This reaction forms a stable triazole linker, which allows the dye to be covalently attached to biomolecules or other targets . The fluorescence of the dye enables the visualization and tracking of these conjugates in various applications .
Comparaison Avec Des Composés Similaires
- Alexa Fluor 532 Azide
- DyLight 532 Azide
- APDye 532 Alkyne
- APDye 532 Picolyl Azide
Uniqueness: APDye 532 Azide stands out due to its high fluorescence intensity and excellent photostability, making it highly suitable for long-term imaging applications . Additionally, its compatibility with a wide range of solvents and reaction conditions enhances its versatility in various research and industrial settings .
Propriétés
Formule moléculaire |
C33H34N6O10S2 |
|---|---|
Poids moléculaire |
738.8 g/mol |
Nom IUPAC |
13-[4-(6-azidohexylcarbamoyl)-2-carboxyphenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate |
InChI |
InChI=1S/C33H34N6O10S2/c34-39-38-14-4-2-1-3-11-37-32(40)20-9-10-21(22(17-20)33(41)42)25-23-15-18-7-5-12-35-26(18)30(50(43,44)45)28(23)49-29-24(25)16-19-8-6-13-36-27(19)31(29)51(46,47)48/h9-10,15-17,35H,1-8,11-14H2,(H,37,40)(H,41,42)(H,43,44,45)(H,46,47,48) |
Clé InChI |
MMYVHCFWQRVZKT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=C(C(=C2NC1)S(=O)(=O)[O-])OC4=C(C5=[NH+]CCCC5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCCCCN=[N+]=[N-])C(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


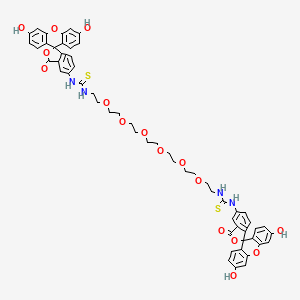
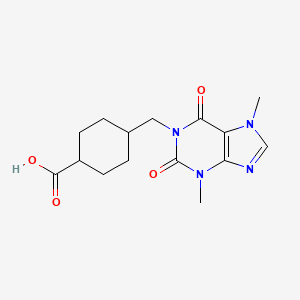
![{1-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13717263.png)
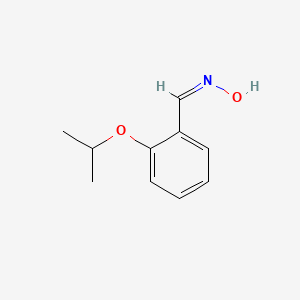
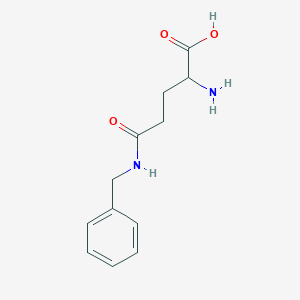
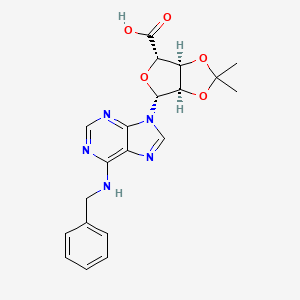
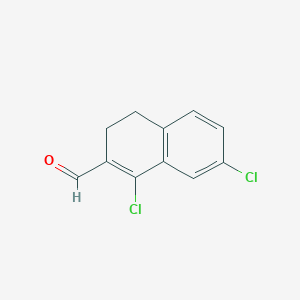
![1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13717296.png)
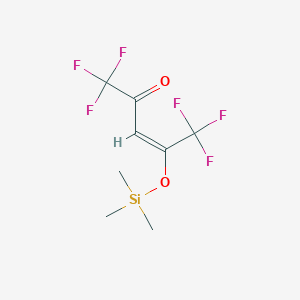
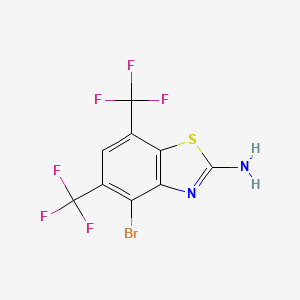
![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester](/img/structure/B13717315.png)


